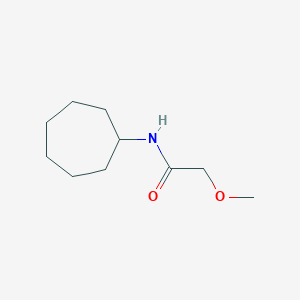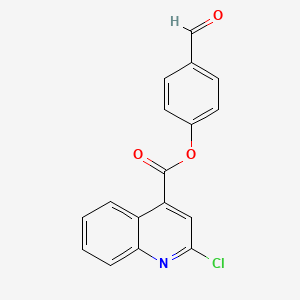
4-(3-Ethylphenoxy)-2-(pyridin-2-yl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Ethylphenoxy)-2-(pyridin-2-yl)quinazoline is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of 4-(3-Ethylphenoxy)-2-(pyridin-2-yl)quinazoline is not fully understood. However, studies have suggested that it exerts its anti-cancer effects by inhibiting the activity of several enzymes involved in cancer cell proliferation and survival, such as EGFR, HER2, and VEGFR. It has also been shown to induce apoptosis (cell death) in cancer cells. The anti-inflammatory properties of this compound are believed to be due to its ability to inhibit the activity of enzymes such as COX-2 and TNF-α.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been found to possess anti-microbial activity against several strains of bacteria and fungi. It has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(3-Ethylphenoxy)-2-(pyridin-2-yl)quinazoline in lab experiments is its potential therapeutic applications. Its anti-cancer and anti-inflammatory properties make it a promising candidate for the development of new drugs. Additionally, its ability to inhibit the activity of several enzymes involved in cancer cell proliferation and survival makes it a potential target for combination therapy with other drugs.
One of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that it can cause cytotoxicity in normal cells at high concentrations. Therefore, it is important to carefully evaluate its toxicity profile before using it in clinical trials.
Orientations Futures
There are several future directions for the research on 4-(3-Ethylphenoxy)-2-(pyridin-2-yl)quinazoline. One area of focus could be the development of new drugs based on this compound for the treatment of cancer and inflammatory diseases. Another direction could be the investigation of its potential as a lead compound for the development of new anti-microbial agents. Additionally, further studies are needed to fully understand its mechanism of action and toxicity profile.
Méthodes De Synthèse
The synthesis of 4-(3-Ethylphenoxy)-2-(pyridin-2-yl)quinazoline has been reported in the literature. One of the commonly used methods involves the reaction of 2-aminopyridine with 3-ethylphenol in the presence of a catalyst such as copper (II) acetate. The resulting intermediate is then subjected to a cyclization reaction using a reagent such as phosphorus oxychloride to yield the final product.
Applications De Recherche Scientifique
4-(3-Ethylphenoxy)-2-(pyridin-2-yl)quinazoline has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-cancer properties, particularly against lung cancer, breast cancer, and leukemia. It has been found to inhibit the activity of several enzymes involved in cancer cell proliferation and survival, such as EGFR, HER2, and VEGFR. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
4-(3-ethylphenoxy)-2-pyridin-2-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-2-15-8-7-9-16(14-15)25-21-17-10-3-4-11-18(17)23-20(24-21)19-12-5-6-13-22-19/h3-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIPBRXBSMYZGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(ethylamino)-2-oxoethyl] 2,5-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7645420.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-(3-cyanophenyl)urea](/img/structure/B7645452.png)
![N-[(1R,2R)-2-aminocyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7645456.png)
![N-[(1R,2R)-2-aminocyclohexyl]thiophene-3-carboxamide](/img/structure/B7645458.png)

![[2-(1-Benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl] 5-nitrothiophene-2-carboxylate](/img/structure/B7645483.png)
![methyl 5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7645486.png)


![(3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7645516.png)
![N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7645524.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7645527.png)
![3-(4-fluorophenyl)-N-[(3S)-2-oxoazepan-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7645536.png)
![2-[(4-Fluorophenyl)methyl]phthalazin-1-one](/img/structure/B7645538.png)